molecular formula C18H20BrN3O B7069666 N-[1-(3-bromophenyl)cyclobutyl]-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide

N-[1-(3-bromophenyl)cyclobutyl]-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide

Cat. No.: B7069666
M. Wt: 374.3 g/mol
InChI Key: HPGQOUKNDSQQIL-UHFFFAOYSA-N
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Description

N-[1-(3-bromophenyl)cyclobutyl]-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenyl group attached to a cyclobutyl ring, which is further connected to a tetrahydroindazole carboxamide structure. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.

Properties

IUPAC Name

N-[1-(3-bromophenyl)cyclobutyl]-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O/c19-15-4-1-3-14(10-15)18(7-2-8-18)21-17(23)12-5-6-13-11-20-22-16(13)9-12/h1,3-4,10-12H,2,5-9H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGQOUKNDSQQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC(=CC=C2)Br)NC(=O)C3CCC4=C(C3)NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(3-bromophenyl)cyclobutyl]-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the bromophenyl cyclobutyl intermediate: This step involves the reaction of 3-bromophenyl magnesium bromide with cyclobutanone under Grignard reaction conditions to form the corresponding alcohol, which is then converted to the bromophenyl cyclobutyl intermediate.

    Cyclization to form the tetrahydroindazole ring: The intermediate is subjected to cyclization with hydrazine derivatives to form the tetrahydroindazole ring.

    Formation of the carboxamide group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-[1-(3-bromophenyl)cyclobutyl]-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(3-bromophenyl)cyclobutyl]-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules through various chemical transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug discovery and development.

    Medicine: The compound’s unique structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents.

    Industry: It can be used in the development of advanced materials, such as polymers or coatings, due to its specific chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(3-bromophenyl)cyclobutyl]-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[1-(3-bromophenyl)cyclobutyl]-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide can be compared with other similar compounds, such as:

    N-[1-(3-chlorophenyl)cyclobutyl]-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide: This compound features a chlorophenyl group instead of a bromophenyl group, leading to differences in reactivity and biological activity.

    N-[1-(3-fluorophenyl)cyclobutyl]-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide:

    N-[1-(3-methylphenyl)cyclobutyl]-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide: The methylphenyl group introduces steric and electronic effects that can influence the compound’s reactivity and biological activity.

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